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Cat. No.: B13422076
- 7

Introduction & Structural Context
e Compound Name: 8-Dodecyn-1-ol[1][2][3][4][5][6][7]1[8][9][10][11]

e CAS Number: 41589-71-3[1][3][4][7][8][11]
e Molecular Formula: C

H

O[1]
e Molecular Weight: 182.31 g/mol [1]

 Structural Role: A long-chain fatty alcohol containing an internal alkyne at the C8 position.[1]
It serves as the immediate precursor to (Z)-8-dodecen-1-ol via partial hydrogenation.[1]

Analytical Challenge: The primary challenge is distinguishing the internal alkyne from terminal
alkyne isomers and the subsequent alkene product.[1] Spectroscopic validation relies on the
absence of vinylic protons (

H NMR), the presence of specific propargylic shifts, and characteristic mass spectral
fragmentation.[1]

Synthesis & Formation Pathway
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Understanding the synthesis aids in identifying potential impurities (e.g., unreacted starting
materials).[1] The standard industrial route involves the alkylation of a 1-pentyne metallo-
derivative with a protected

-haloalcohol.[1]

1-Pentyne

1. n-BuLi, THF
(C5)

2. Coupling

Deprotection
(H+, MeOH) 8-Dodecyn-1-ol
(Target)

Intermediate
Alkyne Ether

7-Bromoheptan-1-ol
(THP Protected)

Click to download full resolution via product page

Figure 1: Convergent synthesis of 8-Dodecyn-1-ol via alkyne alkylation.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
H NMR Data (300 MHz, CDCI

)

The proton spectrum is characterized by the absence of vinylic protons (5.3-5.5 ppm) and the
presence of deshielded propargylic methylene groups.[1]
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Shift ( o ) ) Structural
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3.64 2H C1-H
Hz) -OH (deshielded

by oxygen).[1]

Propargylic
protons. Key
C7-H diagnostic signal.
2.13 Multiplet 4H Shifts from ~1.3
, C10-H
to 2.1 due to the
triple bond
anisotropy.[1]

-protons to the
_ C2-H
1.56 Multiplet 2H hydroxy! group.

[1]

C6-H

1.47 Multiplet 4H -protons to the
, C11-H alkyne.[1]

Bulk methylene

C3, C4, C5-H

1.30-1.40 Broad Multiplet 6H chain

(overlapping).[1]

Triplet (

0.96 3H
Hz) group.[1]

C12-H Terminal methyl

Critical Validation Point: Ensure the integration ratio of the propargylic signal (2.13 ppm) to the
hydroxymethyl signal (3.64 ppm) is exactly 2:1. Any deviation suggests incomplete alkylation or
presence of saturated alcohol impurities.[1]

C NMR Data (75 MHz, CDCI
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)

The carbon spectrum confirms the internal nature of the triple bond (shifts at ~80 ppm vs
~68/84 ppm for terminal alkynes).[1]

Shift (
Assignment Note
» Ppm)
Characteristic internal alkyne
carbons.[1] Absence of peaks
80.2,79.8 C8, C9 (Alkyne) .
at 130 ppm confirms no alkene
contamination.
C1 (CH
63.0 Primary alcohol carbon.[1]
OH)
32.8 Cc2 Standard aliphatic chain.
29.0-29.4 C3-C5 Bulk methylenes.
Methylene adjacent to terminal
225 C11
methyl.
Propargylic carbons. Shielded
18.7, 18.5 C7,C10 relative to bulk alkanes due to
-effect of the triple bond.[1]
C12 (CH
13.5 Terminal methyl.[1]
)

Infrared (IR) Spectroscopy

The IR spectrum is most useful for confirming the alcohol functionality and the absence of
terminal alkyne features.[1]

e 3300 - 3400 cm

(Broad, Strong): O-H stretching vibration (H-bonded).[1]
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e 2930, 2855 cm

(Strong): C-H asymmetric and symmetric stretching (alkane chain).[1]

e 2200 - 2250 cm
(Weak/Absent): C
C stretching.[1]

o Note: In internal alkynes like 8-dodecyn-1-ol, the dipole moment change across the
pseudo-symmetric triple bond is minimal, making this band very weak or invisible.[1] Do
not use the absence of this peak to rule out the alkyne.

e Absence of 3300 cm

(Sharp): Lack of

C-H stretch confirms the alkyne is internal, not terminal.[1]

Mass Spectrometry (MS)

Method: GC-MS (Electron Impact, 70 eV).[1]
e Molecular lon (M

):
182 (Often weak or not observed due to rapid dehydration).[1]
o Diagnostic Base Peak:
o 164 (M - 18): Loss of water [M - H
O]
[1] This is typically the highest mass peak observed clearly.[1]

o Fragmentation Pattern:

o 135, 121, 107, 93: Series of hydrocarbon fragments (C
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H
or similar) characteristic of unsaturated chains.[1]
o 31:[CH
OH]
(Characteristic of primary alcohols).[1]

o 55, 67, 81: Characteristic alkenyl/alkynyl fragments.[1]

Experimental Protocol: Sample Preparation

NMR Preparation
e Solvent: Use CDCI

(Chloroform-d) containing 0.03% TMS as an internal standard.[1]

o Concentration: Dissolve 10-15 mg of 8-Dodecyn-1-ol in 0.6 mL of solvent.

« Filtration: If the sample appears cloudy (common with long-chain alcohols due to
aggregation or salts), filter through a small plug of glass wool into the NMR tube.[1]

e Acquisition: Run standard 1D proton (16 scans) and carbon (256-512 scans) experiments.

GC-MS Preparation

o Derivatization (Optional but Recommended): To improve peak shape and volatility, convert
the alcohol to its trimethylsilyl (TMS) ether using BSTFA + 1% TMCS.[1]

o Reaction: R-OH + BSTFA
R-O-Si(Me)

[1]

o Result: The M

shifts to 254, providing a much stronger molecular ion signal for confirmation.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 11. Windsor Road — FRAME3D [frame3d.co.uk]

» To cite this document: BenchChem. [Technical Guide: Spectroscopic Analysis of 8-Dodecyn-
1-ol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13422076#8-dodecyn-1-ol-spectroscopic-data-nmr-
ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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